

# Quantum Chemical Insights into the Molecular Architecture of Carvoxime: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Carvoxime
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This technical guide provides an in-depth analysis of the molecular structure of **Carvoxime**, a derivative of the naturally occurring monoterpene carvone. By integrating experimental crystallographic data with quantum chemical calculations, we offer a comprehensive understanding of its three-dimensional geometry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing both foundational data and detailed methodologies for further investigation.

## Molecular Structure of Carvoxime: A Comparative Analysis

The precise arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For **Carvoxime** ( $C_{10}H_{15}NO$ ), this structure has been elucidated through single-crystal X-ray diffraction, providing a highly accurate experimental benchmark.<sup>[1]</sup> To complement this, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful theoretical framework for understanding the molecule's geometry in a gaseous state, free from crystal packing forces.

Here, we present a comparison of the key geometric parameters of I-**Carvoxime** as determined by X-ray crystallography and those predicted by DFT calculations. The computational results

are based on a representative DFT study of a closely related carvone-based oxime, employing the B3LYP functional with a 6-311(d,p) basis set.

## Bond Lengths

The table below summarizes the experimentally determined and computationally predicted bond lengths for selected bonds in the **Carvoxime** molecule. The data is presented in Angstroms (Å).

Bond	Atom 1	Atom 2	Experimental (Å) [1]	Computational (Å)
C=N	C1	N1	1.276	1.289
N-O	N1	O1	1.408	1.395
C-C (ring)	C1	C6	1.487	1.491
C=C (ring)	C2	C3	1.334	1.341
C-C (isopropenyl)	C4	C7	1.513	1.518
C=C (isopropenyl)	C7	C8	1.473	1.479

## Bond Angles

The bond angles, presented in degrees (°), provide insight into the local geometry around each atom.

Angle	Atom 1	Atom 2	Atom 3	Experimental (°) [1]	Computational (°)
C-N-O	C1	N1	O1	111.5	111.2
C-C=N	C6	C1	N1	116.3	116.8
C=C-C (ring)	C3	C2	C1	123.8	123.5
C-C-C (ring)	C5	C4	C7	110.1	110.5

## Dihedral Angles

Dihedral angles describe the conformation of the molecule, particularly the orientation of different functional groups relative to one another.

Dihedral Angle	Atom 1	Atom 2	Atom 3	Atom 4	Experimental (°)[1]	Computational (°)
C6-C1-N1-O1	C6	C1	N1	O1	179.5	179.8
C2-C1-C6-C5	C2	C1	C6	C5	-16.8	-17.2
C3-C4-C7-C8	C3	C4	C7	C8	-121.7	-122.1

## Methodologies and Experimental Protocols

A clear understanding of the methods used to obtain the structural data is crucial for its correct interpretation and for designing future studies.

## Quantum Chemical Calculations Protocol

The computational data presented serves as a representative example of a typical workflow for determining the optimized geometry of a molecule like **Carboxime**.

- Initial Structure Generation: A 3D model of the **Carboxime** molecule is constructed using molecular modeling software. The initial geometry can be based on known structural motifs or generated using standard bond lengths and angles.
- Method and Basis Set Selection: The choice of computational method and basis set is critical for achieving a balance between accuracy and computational cost. For molecules of this size, Density Functional Theory (DFT) is a widely used and reliable approach. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a good choice for providing a flexible description of the electron density.

- Geometry Optimization: The initial structure is then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.
- Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable minimum.
- Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.

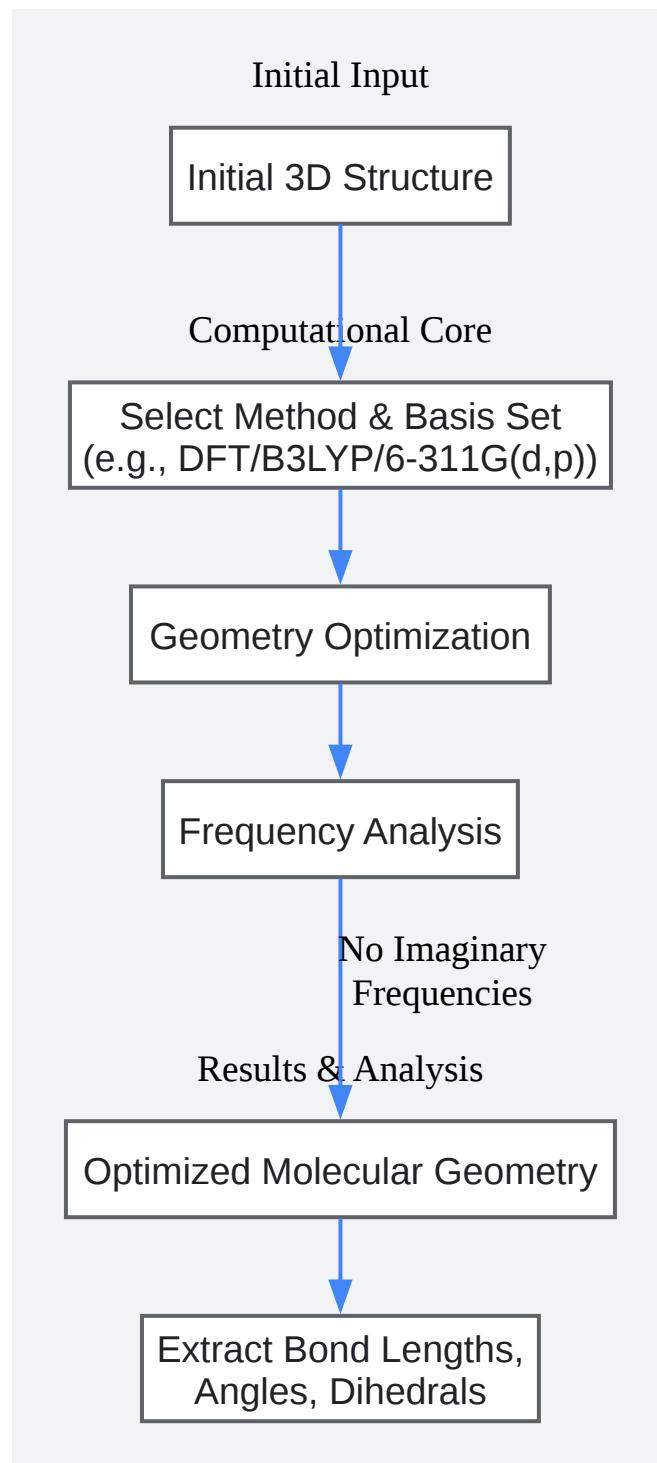
## Experimental Protocol: Single-Crystal X-ray Diffraction

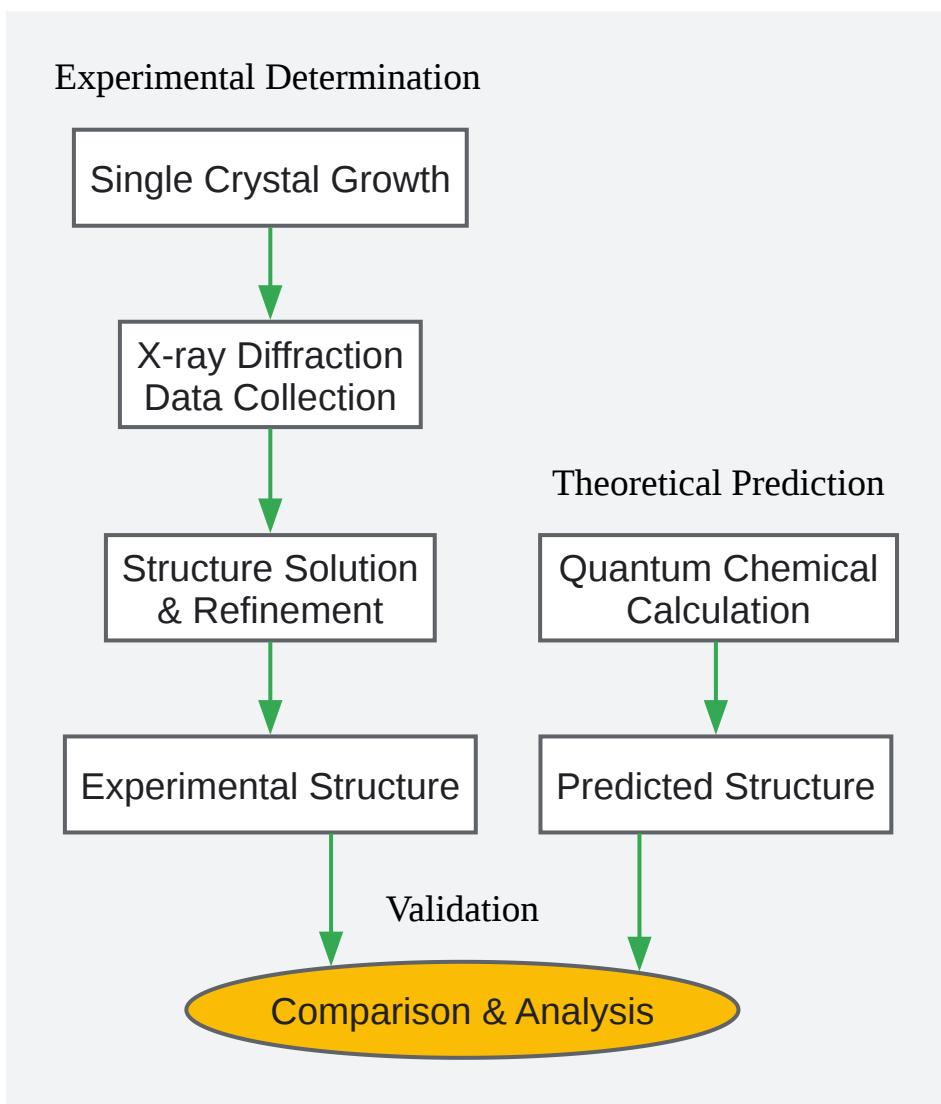
The experimental data for I-**Carvoxime** was obtained through single-crystal X-ray diffraction.[\[1\]](#) The general protocol for such an experiment is as follows:

- Crystal Growth: High-quality single crystals of the compound of interest are grown. For I-**Carvoxime**, this was achieved by slow evaporation from a methanol-water solution.[\[1\]](#)
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. To prevent sublimation, the **Carvoxime** crystal was sealed in a glass capillary.[\[1\]](#)
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For I-**Carvoxime**, Mo K $\alpha$  radiation was used, and 1043 independent intensities were measured.[\[1\]](#)
- Structure Solution and Refinement: The collected diffraction data is used to determine the arrangement of atoms in the crystal lattice. The initial model of the structure is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. The structure of I-**Carvoxime** was refined to a final R-factor of 0.039.[\[1\]](#)
- Data Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

## Visualization of Methodological Workflows

To further clarify the processes involved in determining the molecular structure of **Carvoxime**, the following diagrams illustrate the key workflows.





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## References

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- To cite this document: BenchChem. [Quantum Chemical Insights into the Molecular Architecture of Carboxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

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